molecular formula C22H17ClN4OS B5078803 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B5078803
M. Wt: 420.9 g/mol
InChI Key: SOYXLZIWRJMWKE-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyano group, a cyanomethylsulfanyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacetic acid. This intermediate is then reacted with thiourea and methyl iodide to form the desired compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    4-chlorophenyl cyanomethyl ketone: This compound shares the chlorophenyl and cyanomethyl groups but lacks the dihydropyridine ring and carboxamide group.

    N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide: This compound has a similar cyanomethylsulfanyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4OS/c1-14-19(21(28)27-15-7-3-2-4-8-15)20(16-9-5-6-10-18(16)23)17(13-25)22(26-14)29-12-11-24/h2-10,20,26H,12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXLZIWRJMWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC#N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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